cAMP Reduction Potency in Human Platelets: Intermediate Efficacy Between SQ 22,536 and SQ 21,611
In a head-to-head study of 9-substituted adenine derivatives using human platelet particulate preparations, 9-cyclopentyladenine (SQ 22,534) exhibited an I50 of 4 µM for blocking prostaglandin E1 (PGE1)-stimulated cAMP accumulation. This potency was intermediate: 4-fold less potent than 9-(tetrahydro-2-furyl)adenine (SQ 22,536, I50 = 1 µM) but 15-fold more potent than 9-benzyladenine (SQ 21,611, I50 = 60 µM) [1]. The same study demonstrated that 9-cyclopentyladenine reversed PGE1-mediated inhibition of ADP-induced platelet aggregation by 30% at 100 µM, whereas SQ 22,536 and SQ 4647 achieved 50% reversal at 30 µM [1].
| Evidence Dimension | cAMP accumulation inhibition (I50) |
|---|---|
| Target Compound Data | I50 = 4 µM |
| Comparator Or Baseline | SQ 22,536 (I50 = 1 µM); SQ 21,611 (I50 = 60 µM) |
| Quantified Difference | 4-fold less potent than SQ 22,536; 15-fold more potent than SQ 21,611 |
| Conditions | Human blood platelet particulate preparation; PGE1-stimulated cAMP elevation |
Why This Matters
For researchers requiring partial cAMP suppression without complete blockade, 9-cyclopentyladenine offers a balanced potency profile that avoids the extreme inhibition of SQ 22,536 or the weak activity of SQ 21,611, enabling dose-response studies across a wider dynamic range.
- [1] Harris DN, Phillips MB, Goldenberg HJ, et al. Inhibition of adenylate cyclase in human blood platelets by 9-substituted adenine derivatives. J Cyclic Nucleotide Res. 1979;5(2):125-134. PMID: 221552. View Source
